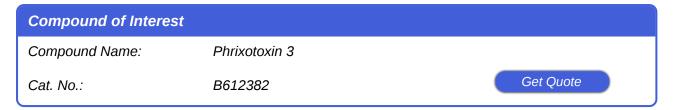


Application Notes and Protocols for Phrixotoxin 3 in Electrophysiology Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Phrixotoxin 3 is a peptide toxin isolated from the venom of the tarantula Phrixotrichus auratus. It is a potent and selective blocker of voltage-gated sodium channels (NaV), with a particularly high affinity for the NaV1.2 subtype.[1][2][3] As a gating modifier, Phrixotoxin 3 alters the voltage-dependent properties of these channels, making it a valuable pharmacological tool for studying their function and for investigating their role in various physiological and pathological processes.[1][4] These application notes provide detailed protocols for the use of Phrixotoxin 3 in electrophysiology assays, with a focus on the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes.

Mechanism of Action

Phrixotoxin 3 acts as a gating modifier of voltage-gated sodium channels. Its primary mechanism involves:

- Blockade of the Inward Sodium Current: The toxin physically obstructs the ion conduction pathway, thereby inhibiting the influx of sodium ions that is crucial for the generation and propagation of action potentials.[1][2]
- Modification of Channel Gating: **Phrixotoxin 3** binds to the voltage-sensing domain of the channel, altering its conformational changes in response to changes in membrane potential.



[5] This results in a depolarizing shift in the voltage-dependence of activation, meaning that a stronger depolarization is required to open the channel.[1][4]

The interaction of **Phrixotoxin 3** with the NaV channel is voltage-dependent, and it is thought to bind to the extracellular S3-S4 linker of domain II.

Quantitative Data

The inhibitory potency of **Phrixotoxin 3** varies across different NaV channel subtypes, highlighting its selectivity. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

NaV Channel Subtype	IC50 (nM)	Reference
NaV1.1	610	[1]
NaV1.2	0.6	[1][2][3]
NaV1.3	42	[1][2]
NaV1.4	288	[1]
NaV1.5	72	[1][2]

Data from Bosmans et al., 2006, obtained using two-electrode voltage clamp on channels expressed in Xenopus laevis oocytes.

Experimental Protocols

This section provides a detailed protocol for assessing the effect of **Phrixotoxin 3** on voltagegated sodium channels expressed in Xenopus laevis oocytes using the two-electrode voltage clamp (TEVC) technique.

Preparation of Phrixotoxin 3 Stock Solution

 Reconstitution: Phrixotoxin 3 is a peptide and should be handled with care to avoid degradation. It is recommended to briefly centrifuge the vial before opening. The peptide is soluble in water.[2] For a 1 mM stock solution, dissolve the appropriate amount of toxin in



sterile, nuclease-free water. For example, for a product with a molecular weight of 4059.74 g/mol , dissolve 1 mg in 246.3 μ L of water.

 Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C.[2]

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

- 1. Oocyte Preparation and cRNA Injection:
- Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
- Inject oocytes with cRNA encoding the desired human NaV channel α -subunit and β 1-subunit.
- Incubate the injected oocytes at 19°C for 2-4 days in ND96 solution.
- 2. Solutions:
- ND96 Solution (for oocyte incubation):
 - 96 mM NaCl
 - o 2 mM KCI
 - 1.8 mM CaCl2
 - 1 mM MgCl2
 - 5 mM HEPES
 - Adjust pH to 7.4 with NaOH.
 - Supplement with 50 μg/mL gentamicin.
- Recording Solution (External):
 - 96 mM NaCl



- 2 mM KCl
- 1.8 mM CaCl2
- 1 mM MgCl2
- 5 mM HEPES
- Adjust pH to 7.4 with NaOH.
- Phrixotoxin 3 Application: Prepare working concentrations of Phrixotoxin 3 by diluting the stock solution in the recording solution.
- 3. Electrophysiological Recording:
- Place an oocyte in the recording chamber and perfuse with the recording solution.
- Impale the oocyte with two glass microelectrodes (0.2-1.0 M Ω resistance) filled with 3 M KCl.
- Use a commercial two-electrode voltage clamp amplifier to clamp the oocyte membrane potential.
- 4. Voltage-Clamp Protocols:
- Current-Voltage (I-V) Relationship and Activation:
 - Hold the membrane potential at -90 mV.
 - Apply depolarizing steps from -80 mV to +60 mV in 5 or 10 mV increments for a duration of 100 ms.
 - Measure the peak inward current at each voltage step.
 - To determine the voltage-dependence of activation, convert the peak current (I) to conductance (G) using the formula: G = I / (Vm - Erev), where Vm is the test potential and Erev is the reversal potential for Na+.
 - Normalize the conductance (G/Gmax) and plot it against the test potential. Fit the data with a Boltzmann function to determine the half-activation voltage (V1/2).

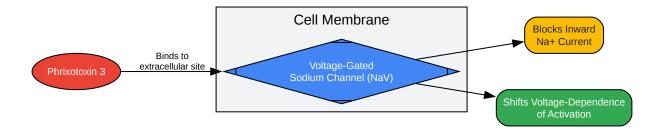


- Steady-State Inactivation:
 - Hold the membrane potential at -120 mV.
 - Apply a series of 500 ms prepulses ranging from -120 mV to 0 mV in 10 mV increments.
 - Follow each prepulse with a 100 ms test pulse to 0 mV to measure the fraction of available channels.
 - Normalize the peak current during the test pulse to the maximum peak current and plot it against the prepulse potential. Fit the data with a Boltzmann function to determine the halfinactivation voltage (V1/2).

5. Data Analysis:

- Record and analyze the sodium currents before and after the application of different concentrations of **Phrixotoxin 3**.
- To determine the IC50, plot the percentage of current inhibition against the logarithm of the **Phrixotoxin 3** concentration and fit the data with a sigmoidal dose-response curve.
- Compare the V1/2 of activation and inactivation in the absence and presence of the toxin to quantify the voltage shift.

Mandatory Visualizations Signaling Pathway

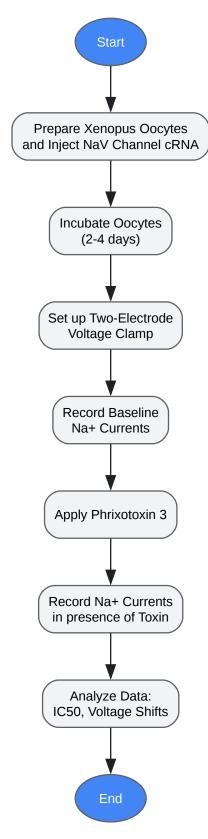


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Caption: Mechanism of action of **Phrixotoxin 3** on voltage-gated sodium channels.

Experimental Workflow





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Caption: Experimental workflow for **Phrixotoxin 3** application in TEVC assays.

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